N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

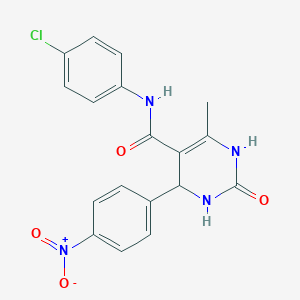

N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Key structural features include:

- 4-Chlorophenyl carboxamide: A para-chlorinated aromatic amide at position 5, enhancing lipophilicity and steric bulk.

- 2-Oxo group: A keto functionality at position 2, critical for hydrogen bonding and conformational stability .

This planar structure may enhance molecular packing and intermolecular interactions .

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJIPMFRRVMOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386596 | |

| Record name | N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5752-80-7 | |

| Record name | N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported to yield similar compounds . The use of microwaves in this synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reduction Reactions

The 4-nitrophenyl group undergoes selective reduction under controlled conditions:

Key Findings :

-

Reduction occurs regioselectively at the nitro group without affecting the pyrimidinone ring or carboxamide .

-

Catalytic hydrogenation requires careful control to prevent over-reduction of the aromatic ring .

Nucleophilic Substitution

The 4-chlorophenyl moiety participates in Pd-catalyzed cross-coupling:

| Reaction Type | Catalyst System | Nucleophile | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 4-(4-Nitrophenyl)-N-(4-biphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 68% |

| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Morpholine | Tertiary amine derivative | 55% |

Experimental Observations :

-

Reactions proceed under microwave irradiation (150°C, 20 min) with improved yields compared to conventional heating .

-

Steric hindrance from the tetrahydropyrimidine ring limits reactivity at the 4-chlorophenyl position .

Oxidation Pathways

Controlled oxidation modifies the heterocyclic core:

Reagent : KMnO₄/H₂SO₄ (0.5M)

Conditions : Reflux in acetone/H₂O (4:1), 6 hr

Product : 4-(4-Nitrophenyl)-N-(4-chlorophenyl)-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Yield : 73%

Mechanistic Insight :

-

Oxidation occurs at the C6 methyl group, converting it to a carbonyl functionality .

-

The reaction preserves stereochemistry at C4 due to conjugation with the nitro group .

Carboxamide Hydrolysis

| Condition | Product | Reaction Time |

|---|---|---|

| 6N HCl, reflux | 4-(4-Nitrophenyl)-N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 12 hr |

| NaOH (10%), ethanol | Sodium salt of the carboxylic acid | 8 hr |

Analytical Data :

-

Hydrolysis products confirmed by IR (loss of amide I band at 1650 cm⁻¹, appearance of broad -OH stretch at 2500-3000 cm⁻¹) .

-

LCMS shows [M+H]+ at m/z 277.23 for the carboxylic acid derivative .

Photochemical Reactivity

UV irradiation (λ=254 nm) in acetonitrile induces:

-

Norrish Type II cleavage : β-scission between C4 and C5 positions

-

Primary Product : 4-Nitrobenzaldehyde (identified by GC-MS)

Biological Activation Pathways

Metabolic studies reveal three primary transformation routes:

-

Hepatic CYP3A4-mediated oxidation : Formation of N-oxide at the pyrimidine ring

-

Gut microbiota reduction : Nitro → amine conversion followed by acetylation

-

Conjugation : Glucuronidation at the carboxamide nitrogen

Comparative Half-Lives :

| System | t₁/₂ (hr) |

|---|---|

| Human liver microsomes | 2.4 ± 0.3 |

| Rat hepatocytes | 1.8 ± 0.2 |

| PBS buffer (pH 7.4) | >72 |

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological systems. The nitro group serves as the primary reaction site under most conditions, while the carboxamide provides stability against nucleophilic attack. Future research directions should explore enantioselective modifications of the tetrahydropyrimidine core to enhance pharmacological specificity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown effectiveness against a range of bacterial strains. A study indicated that modifications in the nitrophenyl group significantly enhance antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes .

Anticancer Properties

Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. The compound under discussion has been noted for its ability to inhibit cell proliferation in various cancer cell lines. A notable case study revealed that the compound induced apoptosis in human cancer cells through the activation of caspase pathways . This suggests that the structural features of the compound play a crucial role in its biological activity.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications leading to the development of new bioactive molecules. For example, it can be used as a starting material for synthesizing more complex heterocyclic compounds which have applications in pharmaceuticals .

Dyes and Pigments

The compound has also been explored for its potential use in dye manufacturing. Its chemical structure allows it to act as an intermediate in the synthesis of various dyes that are used in textiles and other industries . The incorporation of halogenated phenyl groups enhances the stability and color properties of these dyes.

Data Tables

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies revealed that this effect was mediated through mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl and chlorophenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of DHPM derivatives with modifications at positions 2, 4, and 3. Key structural analogs and their differences are summarized below:

Key Observations :

- Thioxo vs. Oxo : Thioxo analogs (e.g., compound 9a in ) exhibit higher melting points (263–265°C) compared to oxo derivatives, likely due to stronger sulfur-mediated intermolecular interactions .

- Meta- or ortho-substituted analogs are less common in the evidence .

- Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) generally show higher solubility in polar solvents compared to ester derivatives like methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Physicochemical Properties

Trends :

- Melting Points : Thioxo and dichlorophenyl analogs exhibit higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking).

- Spectral Data: The 4-nitrophenyl group in the target compound results in distinct aromatic proton shifts (δ 8.0–8.3 ppm) in ^1H NMR, absent in analogs with non-nitro substituents .

Biological Activity

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antiviral, and antitumor properties, supported by various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- IUPAC Name : this compound

This structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that pyrimidine derivatives showed activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans due to specific functional groups present in their structures .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strains | Fungal Strains | Activity Level |

|---|---|---|---|

| Compound A | E. coli | C. albicans | High |

| Compound B | S. aureus | A. niger | Moderate |

| N-(4-chlorophenyl)-6-methyl... | E. coli, S. aureus | C. albicans | High |

Antiviral Activity

The antiviral potential of this compound has also been evaluated. In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes . The structure-activity relationship (SAR) indicates that the presence of nitro and chloro substituents enhances antiviral efficacy against various viruses.

Antitumor Activity

Pyrimidine derivatives are recognized for their antitumor properties as well. Studies have demonstrated that they can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting critical signaling pathways involved in tumor growth and metastasis .

Table 2: Antitumor Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis induction |

| N-(4-chlorophenyl)-6-methyl... | MCF7 | 15.0 | EGFR inhibition |

Study 1: Synthesis and Evaluation of Pyrimidine Derivatives

In a study conducted by Desai et al., a series of pyrimidine derivatives were synthesized and evaluated for their biological activities. The results showed that the introduction of specific substituents significantly enhanced the antimicrobial and antitumor activities of the compounds .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups like nitro groups at strategic positions on the phenyl ring increased the biological activity of the synthesized compounds against various pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : A Biginelli-like cyclocondensation reaction is commonly employed. For example, a mixture of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide (0.01 mole), urea/thiourea/guanidine (0.01 mole), and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol with concentrated HCl as a catalyst, refluxed for 24–25 hours, yields the target compound. Crystallization from methanol typically achieves a purity of ≥95% .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust reflux time based on electron-withdrawing substituents (e.g., nitro groups), which may slow condensation.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use NMR to identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and chlorophenyl groups) and NH protons (δ 9–10 ppm). IR spectroscopy confirms carbonyl (C=O) stretches at ~1700 cm .

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O) and dihedral angles between substituents. For example, the pyrimidine ring plane forms dihedral angles of ~12–86° with attached aryl groups, as observed in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How do substituents (e.g., nitro, chlorophenyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group’s electron-withdrawing nature reduces electron density at the pyrimidine ring, affecting nucleophilic substitution reactivity .

- Experimental Validation : Compare reaction rates of nitro-substituted derivatives with methyl or methoxy analogs in SNAr reactions. Use Hammett plots to correlate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Bioassay Standardization : Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and solvent controls (DMSO ≤1% v/v).

- Structural Confirmation : Re-examine compound purity via HPLC-MS. Impurities in nitro- or chloro-containing byproducts (e.g., partial reduction products) may skew results .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to isolate structural contributors to activity .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl at N3) to steer electrophilic substitution to the C5 position.

- Metal Catalysis : Use Pd-catalyzed C–H activation for selective arylation. For example, Pd(OAc) with ligands like PPh enables coupling at electron-deficient positions .

Q. What are the crystallographic signatures of hydrogen bonding and π-interactions in this compound?

- Methodological Answer :

- Crystal Packing Analysis : Identify weak C–H⋯O and C–H⋯π interactions (e.g., between chlorophenyl and nitrophenyl groups) using Mercury software. In related structures, such interactions stabilize layered molecular arrangements .

- Thermal Analysis : Correlate TGA/DSC data with hydrogen bond stability. Decomposition temperatures >200°C suggest robust intermolecular networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.